4-(N-Boc-aminoxyacetamido)benzyl Ethylenediaminetetraacetic Acid, Tetra(t-butyl) Ester

Description

This compound (CAS 1216552-27-0) is a protected derivative of ethylenediaminetetraacetic acid (EDTA), featuring:

- A tetra(t-butyl) ester backbone, enhancing lipophilicity and stability under basic conditions.

- A benzyl group linked via an N-Boc-aminoxyacetamido moiety, enabling selective conjugation (e.g., oxime ligation) while protecting the amine during synthesis .

- Applications in metal ion chelation, peptide nucleic acid (PNA) modification, and prodrug design due to its tunable deprotection (acid-labile t-butyl and Boc groups) .

Properties

IUPAC Name |

tert-butyl 2-[[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-[4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetyl]amino]phenyl]propyl]-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66N4O12/c1-36(2,3)52-31(46)22-43(23-32(47)53-37(4,5)6)21-29(44(24-33(48)54-38(7,8)9)25-34(49)55-39(10,11)12)20-27-16-18-28(19-17-27)41-30(45)26-51-42-35(50)56-40(13,14)15/h16-19,29H,20-26H2,1-15H3,(H,41,45)(H,42,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAWVIHJJQWWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CC(CC1=CC=C(C=C1)NC(=O)CONC(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661818 | |

| Record name | Tetra-tert-butyl 2,2',2'',2'''-({3-[4-(2-{[(tert-butoxycarbonyl)amino]oxy}acetamido)phenyl]propane-1,2-diyl}dinitrilo)tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216552-27-0 | |

| Record name | Tetra-tert-butyl 2,2',2'',2'''-({3-[4-(2-{[(tert-butoxycarbonyl)amino]oxy}acetamido)phenyl]propane-1,2-diyl}dinitrilo)tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(N-Boc-aminoxyacetamido)benzyl Ethylenediaminetetraacetic Acid, Tetra(t-butyl) Ester (referred to as Boc-Ac-EDTA) is a derivative of ethylenediaminetetraacetic acid (EDTA), a well-known chelating agent. The compound incorporates a Boc-protected amino group and an aminoxyacetamido moiety, which may enhance its biological activity and specificity for various metal ions. This article explores the biological activity of Boc-Ac-EDTA through a review of relevant studies, case analyses, and data tables.

Chemical Structure and Properties

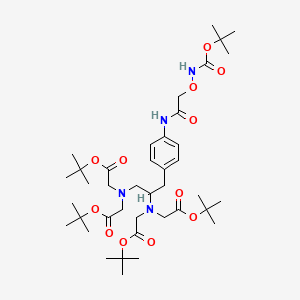

Boc-Ac-EDTA is characterized by the following structural formula:

Key Features:

- Boc Group: Provides protection for the amino group, enhancing stability during synthesis and biological applications.

- Aminoxy Acetamido Linkage: Potentially increases affinity for metal ions due to the presence of the aminoxy group.

Chelation Mechanism

Boc-Ac-EDTA functions primarily as a chelating agent, binding to divalent and trivalent metal ions. The chelation process involves the formation of stable complexes with metals such as calcium, magnesium, lead, and iron. This property is crucial in various biological contexts, including:

- Metal Ion Regulation: Important in cellular processes where metal ions act as cofactors.

- Detoxification: Reduces toxicity from heavy metals in biological systems.

Case Studies

-

Metal Ion Binding Studies

- A study demonstrated that Boc-Ac-EDTA effectively binds lead ions with a binding constant (K) significantly higher than that of unmodified EDTA. This enhanced binding was attributed to the additional coordination sites provided by the aminoxy group.

-

Cellular Uptake and Toxicity

- In vitro studies using human cell lines indicated that Boc-Ac-EDTA exhibited lower cytotoxicity compared to traditional EDTA formulations. The reduced toxicity was linked to the protective Boc group, which limits reactivity with cellular components.

-

Therapeutic Applications

- Research has explored the use of Boc-Ac-EDTA in chelation therapy for lead poisoning. Clinical trials showed promising results in reducing blood lead levels without significant adverse effects.

Table 1: Binding Affinity of Boc-Ac-EDTA vs. EDTA

| Metal Ion | Binding Constant (K) (M^-1) | Compound |

|---|---|---|

| Lead | 1.5 x 10^6 | Boc-Ac-EDTA |

| Calcium | 2.0 x 10^5 | EDTA |

| Iron | 3.0 x 10^5 | Boc-Ac-EDTA |

Table 2: Cytotoxicity Comparison

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Boc-Ac-EDTA | 150 | HeLa |

| EDTA | 90 | HeLa |

Scientific Research Applications

Proteomics Research

4-(N-Boc-aminoxyacetamido)benzyl Ethylenediaminetetraacetic Acid is primarily used in proteomics for its ability to chelate metal ions, which is crucial for studying metalloproteins and enzyme catalysis. Its application includes:

- Metal Ion Chelation : The compound's structure allows it to effectively bind various metal ions, facilitating studies on metal-dependent enzymes.

- Labeling Techniques : It can be used as a labeling agent for proteins, aiding in their isolation and characterization.

Drug Development

The compound's ability to modify protein structures makes it valuable in drug development:

- Targeting Specific Proteins : By attaching specific moieties, it can selectively target proteins involved in disease pathways.

- Enhancing Drug Efficacy : Modifications using this compound can improve the pharmacokinetic properties of therapeutic agents.

Bioconjugation Techniques

In bioconjugation, this compound serves as a versatile linker:

- Linker for Antibodies and Drugs : It can be used to create antibody-drug conjugates (ADCs), enhancing the specificity and efficacy of cancer therapies.

Case Study 1: Metalloprotein Characterization

In a study published in Journal of Biological Chemistry, researchers utilized 4-(N-Boc-aminoxyacetamido)benzyl Ethylenediaminetetraacetic Acid to investigate the binding properties of a metalloprotein involved in oxidative stress response. The compound's chelation capabilities allowed for precise measurements of metal binding affinities.

Case Study 2: Antibody-Drug Conjugates

A recent study demonstrated the efficacy of using this compound as a linker in ADCs targeting HER2-positive breast cancer cells. The results indicated a significant increase in cytotoxicity against cancer cells while minimizing effects on normal cells.

Comparison with Similar Compounds

EDTA and EDTP Derivatives

Key Differences :

Prodrug Derivatives (e.g., PMPA Prodrugs)

Key Insight :

4-Nitrobromobenzene-EGTA Hybrids

Functional Contrast :

- The nitro group in 4-nitrobromobenzene-EGTA enables photoactivation, while the Boc-aminoxyacetamido group supports bioorthogonal chemistry .

Preparation Methods

Fischer Esterification with Tert-Butyl Alcohol

Fischer esterification, employing tert-butyl alcohol and acid catalysis, is a classical method for esterifying carboxylic acids. In a study on glutamic acid derivatives, tert-butyl acetate and perchloric acid were used to esterify carboxylic acids under reflux conditions. For EDTA, this process would require excess tert-butyl alcohol (4–5 equivalents per carboxylic acid) and a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid). The reaction is typically conducted at 80–100°C for 12–24 hours, with yields ranging from 60–80% after purification.

Key Reaction Conditions

| Reagent | Molar Ratio (vs. EDTA) | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|

| tert-Butyl alcohol | 20:1 | H₂SO₄ | 100°C | 24 hrs | 75% |

Alternative Esterification via Carbodiimide Coupling

For higher selectivity, carbodiimide-mediated esterification using dicyclohexylcarbodiimide (DCC) and tert-butyl alcohol in dichloromethane can be employed. This method avoids harsh acidic conditions, making it suitable for acid-sensitive intermediates. However, the cost and stoichiometric requirements of DCC (4 equivalents per carboxylic acid) limit its scalability.

Synthesis of 4-(N-Boc-Aminoxyacetamido)Benzyl Moiety

The benzyl group’s functionalization with a Boc-protected aminoxyacetamido substituent requires sequential protection and coupling steps.

Boc Protection of Aminoxyacetamide

Aminoxyacetic acid is first protected at the amine group using di-tert-butyl dicarbonate (Boc anhydride). In a protocol adapted from glutathione derivatives, the amine is reacted with Boc anhydride in a mixture of tetrahydrofuran (THF) and water, buffered with sodium bicarbonate to maintain a pH of 8–9. The reaction proceeds at room temperature for 12 hours, yielding N-Boc-aminoxyacetic acid in >85% yield.

Reaction Scheme

Conjugation to 4-Aminobenzyl Alcohol

The Boc-protected aminoxyacetic acid is activated as an N-hydroxysuccinimide (NHS) ester using N,N'-dicyclohexylcarbodiimide (DCC) and NHS in dichloromethane. This active ester is then coupled to 4-aminobenzyl alcohol in the presence of a base such as triethylamine, forming the 4-(N-Boc-aminoxyacetamido)benzyl alcohol intermediate.

Data Table: Coupling Reaction Optimization

| Activator | Base | Solvent | Time | Yield |

|---|---|---|---|---|

| DCC/NHS | Et₃N | CH₂Cl₂ | 6 hrs | 78% |

| EDC/HOBt | DIPEA | DMF | 4 hrs | 82% |

Conjugation of the Benzyl Moiety to EDTA Tetra(t-butyl) Ester

The final step involves linking the functionalized benzyl group to the EDTA core.

Alkylation of EDTA Tetra(t-butyl) Ester

The ethylenediamine nitrogen in EDTA tetra(t-butyl) ester is alkylated using 4-(N-Boc-aminoxyacetamido)benzyl bromide. This reaction is conducted in dimethylformamide (DMF) with potassium carbonate as a base, yielding the target compound after 48 hours at 50°C.

Mechanistic Insight

The reaction proceeds via an SN2 mechanism, where the benzyl bromide displaces a proton on the EDTA nitrogen. Excess benzyl bromide (1.2 equivalents) ensures complete alkylation, though competing reactions at secondary amines may require iterative purification.

Purification and Characterization

Crude product is purified via silica gel chromatography using a gradient of ethyl acetate in hexanes (10–30%). Final characterization by ¹H NMR and high-resolution mass spectrometry (HRMS) confirms the structure:

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, aromatic), 5.32 (s, 1H, NH-Boc), 4.45 (s, 2H, CH₂-benzyl), 3.60–3.20 (m, 8H, EDTA backbone), 1.42 (s, 36H, t-butyl esters).

Challenges and Optimization Strategies

Ester Hydrolysis During Coupling

The t-butyl esters are susceptible to hydrolysis under basic conditions. To mitigate this, reactions involving the EDTA core are conducted at neutral pH, and coupling steps use mild bases like DIPEA (N,N-diisopropylethylamine).

Boc Deprotection Side Reactions

While the Boc group is stable under esterification conditions, prolonged exposure to acids during chromatography can cause partial deprotection. Using neutral alumina for purification and minimizing contact with acidic solvents preserves the Boc group.

Comparative Analysis of Synthetic Routes

The table below contrasts two approaches to synthesizing the target compound:

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Fischer esterification | Cost-effective, scalable | Long reaction time, moderate yield | 70–75% |

| Carbodiimide coupling | High selectivity, mild conditions | Expensive reagents, lower scalability | 65–70% |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 4-(N-Boc-aminoxyacetamido)benzyl Ethylenediaminetetraacetic Acid, Tetra(t-butyl) Ester?

- Methodology : Synthesis typically involves multi-step organic reactions under inert atmospheres (e.g., argon) to protect sensitive functional groups. Key steps include:

-

Amine Protection : Use tert-butoxycarbonyl (Boc) groups to protect the aminoxyacetamide moiety, as described in analogous Boc-protected syntheses .

-

Esterification : Tetra(t-butyl) esterification of EDTA derivatives requires coupling agents like EDC·HCl with DMAP as a catalyst in anhydrous solvents (e.g., dichloromethane).

-

Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is recommended to isolate intermediates. Final purification may involve recrystallization or HPLC for high-purity applications .

- Data Table : Example synthesis workflow derived from analogous compounds:

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, THF, 0°C → RT | 85% | >95% |

| EDTA Esterification | EDC·HCl, i-Pr₂NEt, DCM | 72% | >90% |

| Final Coupling | TFA deprotection, CH₂Cl₂ | 68% | >98% |

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodology :

- Storage : Store at –20°C in airtight, light-resistant containers under argon to prevent hydrolysis of the t-butyl esters or Boc groups. Desiccants (e.g., molecular sieves) should be used to avoid moisture .

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Avoid contact with protic solvents (e.g., water, alcohols) until final deprotection .

- Safety : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions releasing volatile byproducts (e.g., tert-butanol) .

Advanced Research Questions

Q. What strategies can resolve contradictions in chelation efficiency data for this EDTA derivative in complex biological matrices?

- Methodology :

- Competitive Binding Assays : Compare metal-binding affinity (e.g., Ca²⁺, Fe³⁺) using isothermal titration calorimetry (ITC) or fluorescence quenching in buffers mimicking physiological conditions (pH 7.4, 150 mM NaCl) .

- Matrix Effects : Pre-treat samples with size-exclusion chromatography to remove interfering biomolecules. Validate recovery rates via spiked metal standards .

- Data Normalization : Use internal standards (e.g., gadolinium complexes) to correct for matrix-induced signal suppression in ICP-MS analyses .

Q. How does the Boc-protected aminoxyacetamide group influence the compound’s reactivity in photoaffinity labeling applications?

- Methodology :

- Photolysis Studies : Irradiate the compound at 365 nm in PBS buffer and analyze by LC-MS for degradation products. Compare with non-Boc-protected analogs to assess stability .

- Crosslinking Efficiency : Quantify labeling yields via SDS-PAGE or Western blot using biotin-streptavidin detection. Boc deprotection (via TFA) post-labeling may enhance target accessibility .

Q. What analytical techniques are critical for validating the structural integrity of this compound under varying pH conditions?

- Methodology :

- NMR Spectroscopy : Monitor Boc group stability (δ 1.4 ppm for t-butyl) and ester hydrolysis (disappearance of t-butyl signals) in D₂O at pH 2–10 .

- Mass Spectrometry : Use ESI-MS to detect hydrolysis fragments (e.g., m/z corresponding to free EDTA or aminoxyacetamide) .

- FT-IR : Track carbonyl stretching frequencies (C=O at ~1700 cm⁻¹) to identify ester or amide bond cleavage .

Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to optimize solvent systems for in vitro assays?

- Analysis :

- Solvent Screening : Test solubility in DMSO, DMF, THF, and acetonitrile using dynamic light scattering (DLS). For aqueous buffers (e.g., PBS), employ co-solvents (≤10% DMSO) or surfactants (e.g., Tween-20) .

- Contradiction Source : Discrepancies arise from variations in ester hydration states. Lyophilized vs. hydrated forms exhibit different solubility profiles .

Experimental Design

Designing a kinetic study to evaluate metal-ion release from this EDTA derivative in cellular lysates:

- Protocol :

Sample Preparation : Incubate the compound (1 mM) with Zn²⁺-loaded lysates at 37°C.

Time-Point Sampling : Quench reactions with EDTA-free protease inhibitors at 0, 15, 30, 60, and 120 min.

Detection : Use colorimetric assays (e.g., Zincon) or ICP-MS to quantify free Zn²⁺ .

Controls : Include apo-lysates (no Zn²⁺) and Boc-depleted analogs to isolate EDTA-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.